5-Amino-1,3-dimethylpyrazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-1,3-dimethylpyrazole and its derivatives involves various methods, including the cyclocondensation reactions with ethyl acetoacetate to yield isomeric pyrazolopyridones. These compounds have been characterized by their spectral data and further verified through alternative synthetic routes, such as the Friedlander reaction (Ratajczyk & Swett, 1975).
Molecular Structure Analysis
Studies on the molecular structure of 5-Amino-1,3-dimethylpyrazole derivatives, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have revealed intricate details about their intra- and intermolecular interactions. These interactions are crucial for understanding the compound's reactivity and properties (Wu et al., 2005).
Chemical Reactions and Properties
5-Amino-1,3-dimethylpyrazole participates in a variety of chemical reactions, leading to the formation of novel compounds. For instance, its reaction with β-aminocrotononitrile results in a series of 5-amino-1-aroylpyrazoles, showcasing its versatility in synthesizing pyrazole derivatives (Quiroga et al., 2008).
Physical Properties Analysis
The physical properties of 5-Amino-1,3-dimethylpyrazole derivatives, such as solubility, melting points, and stability, are critical for their application in various fields. These properties are often determined through experimental studies and contribute to the compound's utility in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties of 5-Amino-1,3-dimethylpyrazole, including its reactivity with different chemical agents, acidity, and basicity, are foundational to its use in organic synthesis. Its ability to form charge transfer complexes, as evidenced by its interaction with chloranilic acid, highlights its potential in developing novel materials and compounds (Al-Ahmary et al., 2019).
Scientific Research Applications
Synthesis of Pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines : This compound plays a role in synthesizing pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, which are crucial in studying neurotransmitters (Aggarwal et al., 2009).
Transformation of o-phthalaldchydic acid : It is used in research for converting o-phthalaldchydic acid to a tricyclic system (Swett & Aynilian, 1975).
Synthesis of Isomeric Pyrazolopyridones : 5-Amino-1,3-dimethylpyrazole aids in synthesizing isomeric pyrazolopyridones, identified as tetrahydropyrazolopyridine derivatives (Ratajczyk & Swett, 1975).
Synthesis of Benzimidazol-2-ones : It is used in synthesizing 1,3-dialkyl-1,3-dihydro-5-(pyrrol-1-andl)benzimidazol-2-ones and related compounds (Smolyar et al., 2011).
Biological Applications : As a precursor, it's involved in synthesizing novel pyrazolo[1,5-a]pyrimidines, significant in anti-tumor, anti-bacterial, and hepatitis C virus inhibitor applications (Abdallah & Elgemeie, 2022).
Anticancer Activity : 5-Amino-1,3-dimethylpyrazole is a key component in synthesizing new heterocyclic compounds with potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).
Potential Antipsychotic Agent : In behavioral animal tests, derivatives of 5-Amino-1,3-dimethylpyrazole have shown an antipsychotic-like profile, suggesting potential as antipsychotic agents (Wise et al., 1987).
Hypoglycemic Properties : 3,5-dimethylpyrazole, a related compound, acts as a hypoglycemic agent and influences carbohydrate and free fatty acid metabolism (Gerritsen & Dulin, 1965).
Anticonvulsant Activity : Derivatives of 3,5-dimethylpyrazole have shown anticonvulsant activity in animal models, reducing seizure severity and mortality rate (Koçyiğit-Kaymakçıoğlu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908181 | |
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dimethylpyrazole | |
CAS RN |
3524-32-1, 103068-64-0 | |
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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